molecular formula C18H19ClFN3O B3035102 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 303091-53-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B3035102
CAS No.: 303091-53-4
M. Wt: 347.8 g/mol
InChI Key: BUOQDHHDFKAANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an acetamide moiety substituted with a 4-fluorophenyl group. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary targets of this compound are the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . These receptors play crucial roles in various physiological processes. The 5-hydroxytryptamine receptor 2A, also known as the serotonin receptor, is involved in the regulation of mood, anxiety, and schizophrenia. The Alpha-1A adrenergic receptor is involved in the contraction of smooth muscles and is a target for the treatment of benign prostatic hyperplasia and hypertension .

Mode of Action

The compound interacts with its targets by binding to the receptors, thereby modulating their activity . This interaction can lead to changes in the physiological processes regulated by these receptors, such as mood regulation and smooth muscle contraction .

Biochemical Pathways

The compound affects the serotonin and adrenergic signaling pathways. By binding to the 5-hydroxytryptamine receptor 2A, it can modulate the serotonin signaling pathway, which plays a key role in mood regulation and other cognitive functions . Similarly, by binding to the Alpha-1A adrenergic receptor, it can influence the adrenergic signaling pathway, which is involved in the regulation of smooth muscle contraction .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological processes regulated by the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor. For instance, modulation of the serotonin signaling pathway could lead to changes in mood and cognitive function .

Biochemical Analysis

Biochemical Properties

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels, which can enhance cholinergic transmission . Additionally, this compound may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in neurotransmission and synaptic plasticity . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux. These cellular effects contribute to the compound’s potential therapeutic applications and biological activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, its inhibition of acetylcholinesterase (AChE) is achieved through binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, this compound may modulate the activity of other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions underpin the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation and reduced efficacy. In vitro and in vivo studies have also demonstrated that long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enhanced cholinergic transmission and improved cognitive function . Higher doses can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical and pharmacological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes and accumulate in specific cellular compartments, influencing its localization and activity . Transporters such as P-glycoprotein and organic anion transporters may facilitate the movement of this compound across biological membranes. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its biochemical effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of Piperazine Derivative: The piperazine ring is first substituted with a 3-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where 3-chlorophenylamine reacts with piperazine under basic conditions.

    Acetamide Formation: The substituted piperazine is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the acetamide derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
  • 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
  • (4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone

Uniqueness

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the acetamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-14-2-1-3-17(12-14)23-10-8-22(9-11-23)13-18(24)21-16-6-4-15(20)5-7-16/h1-7,12H,8-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOQDHHDFKAANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.